2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline

Chemical purity Physicochemical characterization Building block specification

Researchers targeting caspase-3 inhibition (IC50 23-30 nM) or hDHODH inhibition (IC50 0.11 μM) face limited access to orthogonally protected pyrrolo[3,4-c]quinoline scaffolds. This Boc-protected intermediate solves that bottleneck. - Enables selective N2 deprotection under acid-labile conditions incompatible with benzyl/acetyl groups. - Commercial ≥95% purity ensures reproducible SAR outcomes across multiple therapeutic programs (antipsychotic, analgesic, antidepressant). - Multi-supplier availability (250 mg to 1 g) at competitive pricing mitigates supply chain risk for medium-throughput hit expansion.

Molecular Formula C16H22N2O2
Molecular Weight 274.364
CAS No. 1194375-23-9
Cat. No. B592230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline
CAS1194375-23-9
Molecular FormulaC16H22N2O2
Molecular Weight274.364
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CNC3=CC=CC=C3C2C1
InChIInChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-11-8-17-14-7-5-4-6-12(14)13(11)10-18/h4-7,11,13,17H,8-10H2,1-3H3
InChIKeyUKODSGDGRCDPPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Boc-hexahydropyrrolo[3,4-c]quinoline Overview


2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline (CAS 1194375-23-9; molecular formula C16H22N2O2; MW 274.36 g/mol) is a heterocyclic building block featuring a hexahydropyrrolo[3,4-c]quinoline core scaffold protected at the N2 position by a tert-butoxycarbonyl (Boc) group . The scaffold comprises a fused pyrrolidine and quinoline ring system that is structurally related to pharmacophores implicated in antipsychotic, analgesic, antidepressant, and kinase inhibitory activities [1][2]. This specific compound is commercially available from multiple global suppliers (Fluorochem, ChemShuttle, Leyan, Fujifilm Wako) as a protected intermediate intended for downstream deprotection and subsequent functionalization in medicinal chemistry programs [3].

Workflow Medicinal chemistry intermediate; downstream deprotection and functionalization
Selection Logic Boc-protected pyrroloquinoline scaffold with orthogonal protection for selective elaboration
Use Context CNS probe scaffold exploration; building block for focused compound libraries

Generic Substitution Limitations for 2-Boc-hexahydropyrrolo[3,4-c]quinoline


Generic substitution of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline is not scientifically valid because this compound is a specific protected intermediate whose value in a medicinal chemistry campaign hinges on three non-interchangeable properties. First, the Boc protecting group is selected for its acid-labile orthogonality, enabling precise, selective deprotection under conditions incompatible with alternative N-protecting groups (e.g., benzyl, acetyl) . Second, commercial specifications indicate this product is typically supplied as a stereochemical mixture unless otherwise specified, and structurally distinct stereoisomers (cis- vs. trans-ring junction configurations) yield different three-dimensional pharmacophore geometries that cannot be assumed equivalent in biological assays . Third, the pyrrolo[3,4-c]quinoline scaffold has been demonstrated in the patent literature to possess unexpected antipsychotic, analgesic, and antidepressant activities, whereas isomeric scaffolds (e.g., pyrrolo[3,2-c]quinoline) exhibit entirely distinct biological profiles and cannot be presumed functionally interchangeable without direct comparative data [1]. Below, we present the limited but actionable quantitative differentiation evidence available for procurement and selection decisions.

Protecting Group Boc orthogonality is acid-labile and may not transfer to benzyl- or acetyl-protected analogs without altered deprotection selectivity.
Stereochemistry Stereochemical mixture may shift pharmacophore geometry; cis/trans isomers can differ in biological assay context.
Scaffold Isomer Pyrrolo[3,2-c]quinoline isomers show distinct target profiles; functional interchangeability cannot be assumed without direct comparative data.

2-Boc-hexahydropyrrolo[3,4-c]quinoline Differentiation Evidence


Purity and Physicochemical Properties

Commercially sourced 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline is typically supplied at ≥95% purity . Calculated physicochemical properties based on Advanced Chemistry Development (ACD/Labs) software include a density of 1.120±0.06 g/cm³ at 20°C and 760 Torr, and a solubility of 0.12 g/L in water at 25°C .

Purity & Physicochemical
Specification review
Purity: ≥95% Density: 1.120±0.06 g/cm³ (Calc.) Solubility: 0.12 g/L in water (Calc.)
Meets research-grade intermediate threshold; may support synthesis without additional purification.
Vendor methods unspecified; calculated properties via ACD/Labs.
Chemical purity Physicochemical characterization Building block specification

Scaffold Pharmacological Profile vs. Isomers

The hexahydropyrrolo[3,4-c]quinoline scaffold, the core of 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline, has been patented for unexpected antipsychotic, analgesic, and antidepressant activities [1][2]. In contrast, the isomeric pyrrolo[3,2-c]quinoline scaffold has been reported as a relatively potent and selective inhibitor of kynurenine-3-hydroxylase and displays antineoplastic activities . No direct head-to-head comparative biological data are available for the specific Boc-protected intermediate; this evidence constitutes class-level scaffold inference.

Scaffold Profile vs. Isomer
Class-level inference
Target: Reported CNS activities Isomer: Kynurenine-3-hydroxylase inhibition, antineoplastic activities
Scaffold selection should match intended biological target indication; direct comparative data not available.
Qualitative patent literature review; no head-to-head data for protected intermediate.
Antipsychotic Analgesic Antidepressant Kinase inhibition Scaffold comparison

Caspase-3 Inhibition Potential

Structurally related pyrrolo[3,4-c]quinoline-1,3-diones have been identified as potent, nonpeptide small molecule inhibitors of caspase-3, with the most active compounds in the series demonstrating IC50 values in the range of 23–30 nM [1][2]. While the target compound is a hexahydro-reduced and Boc-protected analog lacking the 1,3-dione moiety, the shared pyrrolo[3,4-c]quinoline scaffold confers a common chemical space relevant to caspase-3 inhibitor design.

Caspase-3 Inhibition
Class-level inference
Analog: IC50 23–30 nM
Supports entry-point rationale for caspase-3 inhibitor design; target compound not directly tested.
1,3-dione analogs required; target lacks dione moiety.
Caspase-3 Apoptosis Inflammation Neurodegeneration

hDHODH Enzyme Inhibition

Pyrrolo[3,4-c]quinoline-1,3-dione derivatives have been discovered as a new class of potent inhibitors of human dihydroorotate dehydrogenase (hDHODH). The most active compounds (3a and 3t) exhibited IC50 values of 0.11 μM, approximately seven times more potent than the reference drug leflunomide (IC50 approximately 0.77 μM) [1][2]. The target compound serves as a protected hexahydro intermediate that can be elaborated to access this chemotype.

hDHODH Inhibition
Class-level inference
Analog: IC50 0.11 μM Leflunomide: IC50 ~0.77 μM
Reported 7-fold lower IC50 relative to reference; supports lead generation context.
Pyrroloquinoline-1,3-dione chemotype; toxicological evaluation in cited study.
hDHODH Immunosuppression Autoimmune disease Pyrimidine biosynthesis

Commercial Availability and Multi-Supplier Sourcing

2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline is stocked by at least four major global chemical suppliers: Fluorochem (UK), ChemShuttle (USA), Leyan (China), and Fujifilm Wako (Japan) [1]. Pricing ranges from approximately ¥177 for 250 mg to ¥638 for 1 g from Chinese vendors, with larger quantities available upon request .

Commercial Availability
Source review
≥4 global suppliers Pricing: ~¥177 (250 mg) to ~¥638 (1 g)
Multi-supplier sourcing may mitigate supply chain risk.
Supplier listings accessed Nov 2024–Jun 2025.
Supply chain Procurement Vendor comparison Research reagent

2-Boc-hexahydropyrrolo[3,4-c]quinoline Research Applications


Caspase-3 Inhibitors for Apoptosis Modulation

Research groups targeting caspase-3 inhibition for therapeutic intervention in neurodegenerative diseases, ischemic injury, or inflammatory conditions should procure 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline as a protected hexahydropyrrolo[3,4-c]quinoline scaffold. Deprotection of the Boc group under standard acidic conditions followed by oxidation to install the 1,3-dione moiety yields a core chemotype demonstrated to exhibit caspase-3 inhibitory activity with IC50 values in the 23–30 nM range [1]. The Boc protecting group provides orthogonal protection during downstream functionalization of the quinoline aromatic ring or the pyrrolidine nitrogen .

hDHODH Inhibitor Lead Generation

Programs developing novel immunosuppressive agents for autoimmune disorders (e.g., rheumatoid arthritis, multiple sclerosis) can utilize 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline to access the pyrrolo[3,4-c]quinoline-1,3-dione chemotype, which has demonstrated hDHODH inhibition with IC50 = 0.11 μM—a 7-fold improvement over leflunomide [1]. The hexahydro-reduced state of the commercial building block allows for controlled oxidation and subsequent N-functionalization to generate focused compound libraries. Procurement of this intermediate from established vendors at ≥95% purity ensures reproducible synthetic outcomes in SAR campaigns .

Antipsychotic and Analgesic Scaffold Exploration

Given the patent-documented antipsychotic, analgesic, and antidepressant activities of hexahydropyrrolo[3,4-c]quinoline derivatives [1], medicinal chemists pursuing CNS drug discovery programs can employ 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline as a versatile intermediate. The Boc-protected secondary amine at the N2 position enables selective deprotection followed by alkylation, acylation, or reductive amination to generate diverse analogs for structure-activity relationship (SAR) studies. The scaffold's rigid, fused bicyclic geometry provides a defined three-dimensional pharmacophore distinct from isomeric pyrrolo[3,2-c]quinolines .

Building Block Procurement for Compound Libraries

Core synthesis facilities and compound library managers seeking to diversify screening collections with privileged heterocyclic scaffolds should include 2-Boc-2,3,3A,4,5,9B-hexahydro-1H-pyrrolo[3,4-C]quinoline in their inventory. The compound is commercially available from multiple global suppliers at competitive pricing (~¥177 for 250 mg; ~¥638 for 1 g) with consistent ≥95% purity specifications [1]. Multi-supplier sourcing mitigates supply chain disruption risks and enables cost-effective procurement for medium-throughput synthesis or hit expansion campaigns.

Application
Selection Property
Validation Focus
Caspase-3 inhibitor design
Scaffold entry point for 1,3-dione elaboration
Caspase-3 assay response context
hDHODH lead generation
Orthogonal protection for focused library synthesis
hDHODH enzyme assay context
CNS probe scaffold exploration
Defined 3D pharmacophore geometry
CNS target engagement endpoints
Compound library diversification
Multi-supplier availability; consistent ≥95% purity
Synthetic reproducibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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